Diethylethoxymethyleneoxalacetate

Beschreibung

Diethylethoxymethyleneoxalacetate is an ester derivative of oxalacetic acid, characterized by ethoxy and methylene substituents. Esters of oxalacetic acid are typically utilized for their reactivity in condensation and alkylation reactions .

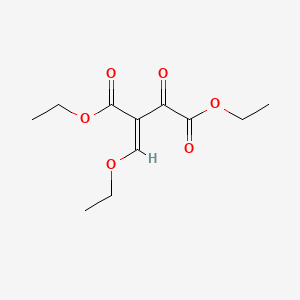

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55130-49-9 |

|---|---|

Molekularformel |

C11H16O6 |

Molekulargewicht |

244.24 g/mol |

IUPAC-Name |

diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate |

InChI |

InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7- |

InChI-Schlüssel |

UZVPVDDPMTWWED-FPLPWBNLSA-N |

Isomerische SMILES |

CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC |

Kanonische SMILES |

CCOC=C(C(=O)C(=O)OCC)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Condensation Method

This method involves the reaction of diethyl malonate and triethyl orthoformate under acidic conditions, typically catalyzed by zinc chloride (ZnCl₂) or acetic anhydride.

- Molar ratio : Diethyl malonate : triethyl orthoformate = 1 : 2–3 (excess triethyl orthoformate required to suppress side reactions).

- Catalyst : ZnCl₂ (1–2 wt%) or acetic anhydride.

- Conditions : 145–170°C, 4–6 hours under reflux.

- Yield : 60–70%.

- High energy consumption due to prolonged heating and vacuum distillation.

- Residual catalyst promotes polymerization side reactions during distillation.

- Excess triethyl orthoformate increases raw material costs.

Modern Carbon Monoxide (CO)-Mediated Synthesis

A patent-pending method (CN112898152A) uses carbon monoxide or ethyl formate as a formylating agent, significantly improving efficiency.

- Formylation : Diethyl malonate reacts with CO or ethyl formate in the presence of sodium ethoxide and dibenzo-24-crown-8 (0.1–0.4 wt%) at 2–4 MPa and 80–120°C.

- Acidification : The intermediate is treated with HCl-ethanol to yield DEEM.

- Purification : Reduced-pressure distillation (−0.1 MPa, 130–140°C).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Dibenzo-24-crown-8 |

| Solvent | Ethanol, toluene, or xylene |

| Reaction Time | 2–6 hours |

| Yield | 87.1–95.2% |

- Lower raw material costs (CO replaces triethyl orthoformate).

- Reduced energy consumption due to milder conditions.

- Minimal side reactions (e.g., polymerization).

Hydrocyanic Acid-Based Method (Obsolete)

An outdated method employs hydrocyanic acid , anhydrous ethanol, and hydrogen halides to form an intermediate, which reacts with diethyl malonate.

- Toxicity : Hydrocyanic acid is highly hazardous.

- Yield : 94% (reported in 2004), but impractical for industrial scale.

Comparative Analysis of Methods

Industrial-Scale Recommendations

The CO-mediated method is preferred for its:

- Cost-effectiveness : Raw material savings of ~30% compared to traditional methods.

- Safety : Avoids toxic reagents like hydrocyanic acid.

- Scalability : Batch processes achieve >90% yield in 2-hour reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Diethylethoxymethyleneoxalacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalate derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various oxalate and alcohol derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Diethylethoxymethyleneoxalacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of diethylethoxymethyleneoxalacetate involves its interaction with various molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the oxalacetate moiety can undergo decarboxylation and other transformations. These interactions are crucial for its reactivity and applications in different fields .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following comparison focuses on esters and related compounds from the evidence, highlighting key differences in structure, applications, and safety profiles.

Table 1: Comparative Analysis of Diethylethoxymethyleneoxalacetate and Similar Compounds

Key Differences

Structural Features :

- Diethylethoxymethyleneoxalacetate : Contains an oxalacetate backbone with ethoxy and methylene groups, enabling diverse reactivity in synthesis.

- Diethyl Oxalate : Simpler oxalate ester with two ethoxy groups, primarily used as a solvent or crosslinking agent .

- METHYLDIOXOLANE : A ketal-protected ester (ethylene glycol ketal of ethyl acetoacetate), enhancing stability for flavor applications .

- Hexamethylene Diisocyanate : A diisocyanate with high reactivity toward amines/alcohols, unsuitable for direct comparison but included for contrast in safety profiles .

Applications :

- Diethyl oxalate and METHYLDIOXOLANE are commercialized for specific industrial uses (e.g., solvents, flavors), whereas Diethylethoxymethyleneoxalacetate is likely restricted to niche synthetic applications.

- Hexamethylene diisocyanate’s use in polymer production underscores its divergent role compared to esters .

Safety and Handling: Diethyl Oxalate: Requires precautions against skin/eye irritation . METHYLDIOXOLANE: Generally recognized as safe (GRAS) for food applications . Hexamethylene Diisocyanate: Subject to strict exposure limits due to carcinogenic and sensitizing risks .

Research and Data Gaps

The provided evidence lacks direct studies on Diethylethoxymethyleneoxalacetate, necessitating extrapolation from analogous esters. Key research needs include:

- Synthetic Applications : Exploration of its role in forming heterocyclic compounds.

- Toxicological Data : Acute and chronic toxicity assessments, given structural similarities to irritant esters like diethyl oxalate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.